molecular formula C13H11F3O4 B611314 (S)-alpha-TFMB-OTC, AldrichCPR CAS No. 1445703-64-9

(S)-alpha-TFMB-OTC, AldrichCPR

Cat. No. B611314
CAS RN: 1445703-64-9
M. Wt: 288.22
InChI Key: UXTLNUGKDZMPTC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TFMB-(S)-2-HG is a cell membrane-permeable version of (S)-2-HG that acts as an inhibitor of the EglN prolyl hydroxylases.

Scientific Research Applications

Prenatal Diagnosis of Genetic Disorders

(S)-alpha-TFMB-OTC has been instrumental in developing prenatal diagnostic methods for genetic disorders like ornithine transcarbamylase (OTC) deficiency. A study utilized a single fetal nucleated erythrocyte isolated from maternal blood for prenatal DNA diagnosis of OTC deficiency, demonstrating a non-invasive approach applicable to various genetic diseases (Watanabe et al., 1998).

Catalysis in Organic Synthesis

Research has shown the effectiveness of (S)-alpha-TFMB-OTC in catalyzing organic reactions. Ytterbium triflate, a component of (S)-alpha-TFMB-OTC, was used as a catalyst in the imino ene reaction of N-tosyl aldimine with alpha-methylstyrene, significantly enhancing the reaction (Yamanaka, Nishida, & Nakagawa, 2000). Another study applied a similar catalytic system to various aldimines and alkenes, providing a unique method for the three-component coupling reaction (Yamanaka, Nishida, & Nakagawa, 2003).

Microbial Community Analysis

(S)-alpha-TFMB-OTC has implications in microbial community analysis. A study on the Illumina platform, which uses components like (S)-alpha-TFMB-OTC, highlighted the reliability and biases of bacterial 16S rRNA gene amplicon sequencing, crucial for microbial community composition and diversity studies (Sinclair et al., 2014).

Gene Regulation Studies

Research involving (S)-alpha-TFMB-OTC has contributed to understanding gene regulation. A study on chicken ovalbumin upstream promoter-transcription factor (COUP-TF) and its effect on the gene for rat ornithine transcarbamylase (OTC) provided insights into transcriptional regulation mechanisms (Kimura et al., 1993).

Environmental and Food Safety

Applications of (S)-alpha-TFMB-OTC extend to environmental and food safety. For instance, studies have investigated the sorption and transformation of oxytetracycline (OTC) in environments, providing valuable data for understanding antibiotic contamination and its impact (MacKay & Canterbury, 2005), (Halling‐Sørensen et al., 2003).

Biophysical and Biomechanical Characterizations

Optical tweezers, which utilize principles related to (S)-alpha-TFMB-OTC, are essential in manipulating single biological cells and performing biophysical and biomechanical characterizations. These tweezers have applications in cell transportation, sorting, and nanomechanical characterization (Zhang & Liu, 2008).

Sensing and Detection Technologies

(S)-alpha-TFMB-OTC plays a role in the development of sensing and detection technologies. For example, a study utilized a 3D hierarchical dual-metal–organic framework heterostructure, incorporating principles similar to those in (S)-alpha-TFMB-OTC, for the ultrasensitive fluorescence detection of tetracycline antibiotics (Li et al., 2020).

Synthesis of Carbohydrate Derivatives

Research shows that (S)-alpha-TFMB-OTC is pivotal in synthesizing optically active carbohydrate derivatives. A study presented a catalytic enantioselective approach for synthesizing such derivatives, highlighting the versatility and effectiveness of (S)-alpha-TFMB-OTC in organic synthesis (Audrain et al., 2000).

properties

CAS RN

1445703-64-9

Molecular Formula

C13H11F3O4

Molecular Weight

288.22

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl (2S)-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2/t10-/m0/s1

InChI Key

UXTLNUGKDZMPTC-JTQLQIEISA-N

SMILES

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TFMB-(S)-2-HG;  TFMB (S) 2 HG;  TFMB(S)2HG;  TFMB-S-2-HG;  TFMB S 2 HG; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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